molecular formula C18H29ClO2S B3230246 2-Dodecylbenzene-1-sulfonyl chloride CAS No. 1296885-05-6

2-Dodecylbenzene-1-sulfonyl chloride

Cat. No. B3230246
CAS RN: 1296885-05-6
M. Wt: 344.9 g/mol
InChI Key: NBINSWOYIKLKGL-UHFFFAOYSA-N
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Description

2-Dodecylbenzene-1-sulfonyl chloride (DBS-Cl) is an organic compound that is widely used as a surfactant and emulsifying agent in various industries. It is also used in scientific research as a reagent for the analysis of proteins and other biomolecules.

Mechanism of Action

2-Dodecylbenzene-1-sulfonyl chloride reacts with the amino groups of proteins to form stable sulfonamide bonds. This reaction occurs under mild conditions and does not affect the biological activity of the protein. The sulfonamide bond formed between this compound and the protein is stable and can be used for the detection and quantification of proteins.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound and is widely used in various industries.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Dodecylbenzene-1-sulfonyl chloride in lab experiments include its high reactivity with proteins, its stability under mild conditions, and its relatively low cost. The limitations of using this compound include its potential toxicity and the possibility of interfering with the biological activity of the protein.

Future Directions

There are several future directions for the use of 2-Dodecylbenzene-1-sulfonyl chloride in scientific research. One possible direction is the development of new methods for the detection and quantification of proteins using this compound. Another direction is the exploration of the potential use of this compound in the analysis of other biomolecules, such as nucleic acids and carbohydrates. Additionally, the development of new derivatives of this compound with improved properties for specific applications is another possible direction for future research.
In conclusion, this compound is a widely used reagent in scientific research for the analysis of proteins and other biomolecules. Its high reactivity with proteins and stability under mild conditions make it a valuable tool for protein analysis. However, its potential toxicity and limitations in interfering with the biological activity of the protein should also be considered. Future research directions for this compound include the development of new methods for the detection and quantification of proteins, exploration of its potential use in the analysis of other biomolecules, and the development of new derivatives with improved properties for specific applications.

Scientific Research Applications

2-Dodecylbenzene-1-sulfonyl chloride is widely used in scientific research as a reagent for the analysis of proteins and other biomolecules. It is used in the determination of protein concentration, protein purification, and protein electrophoresis. This compound reacts with proteins to form stable sulfonamide bonds, which can be used for the detection and quantification of proteins.

properties

IUPAC Name

2-dodecylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBINSWOYIKLKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution composed of 32.7 g (0.1 mol) of dodecylbenzenesulfonic acid, 80 ml of ethyl acetate, and 12 ml of dimethylformamide (DMF) was added dropwise 12.4 ml (0.15 mol) of phosphorus oxychloride with stirring over a period of 10 minutes and then while heating the mixture so as to maintain the temperature thereof at 40° C., the reaction was performed for 60 minutes. After the reaction was over, the reaction mixture was cooled to 5° to 10° C. and then a solution composed of 16 g of sodium chloride and 160 ml of water was added dropwise to the reaction mixture over a period of 15 minutes. After removing an aqueous layer, an ethyl acetate layer thus formed was washed once with 100 ml of an aqueous 10% sodium chloride solution. The ethyl acetate solution of dodecylbenzenesulfonyl chloride obtained was used for the subsequent reaction as it was.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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